Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate
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Overview
Description
. This compound features a complex molecular structure, which includes a pyridine ring, a methoxy group, and a pyrimidinyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, possibly as a drug candidate.
Industry: It can be used in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate typically involves multiple steps, starting with the preparation of the pyridine and pyrimidinyl precursors. These precursors are then reacted under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism by which Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate is structurally similar to other compounds containing pyridine and pyrimidinyl groups.
Uniqueness: Its unique combination of functional groups and molecular structure sets it apart from other compounds, potentially leading to distinct chemical and biological properties.
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Properties
IUPAC Name |
methyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-23-15-11-20-16(13-8-5-6-10-19-13)21-17(15)25-14-9-4-3-7-12(14)18(22)24-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAOREWIQAIOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2C(=O)OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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